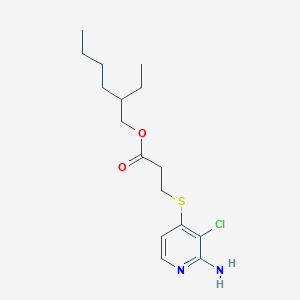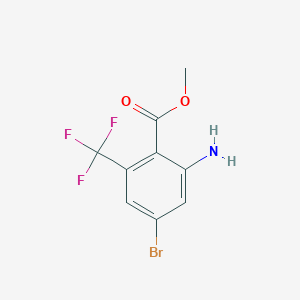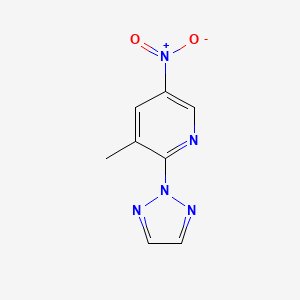
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a nitro group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine typically involves the following steps:
Nitration of 3-Methyl-2-pyridine: The starting material, 3-Methyl-2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.
Formation of the Triazole Ring: The nitro-substituted pyridine is then subjected to a cycloaddition reaction with an azide compound to form the 1,2,3-triazole ring. This step often involves the use of copper(I) catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 3-Methyl-5-amino-2-(2H-1,2,3-triazol-2-yl)pyridine.
Substitution: Various substituted triazole derivatives.
Oxidation: 3-Carboxy-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine.
Scientific Research Applications
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-nitro-2-(2H-1,2,4-triazol-2-yl)pyridine: Similar structure but with a different triazole ring.
3-Methyl-5-nitro-2-(1H-1,2,3-triazol-1-yl)pyridine: Similar structure but with a different position of the triazole ring.
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-4-yl)pyridine: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
3-Methyl-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interactions with biological targets. The presence of both the nitro and triazole groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C8H7N5O2 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-methyl-5-nitro-2-(triazol-2-yl)pyridine |
InChI |
InChI=1S/C8H7N5O2/c1-6-4-7(13(14)15)5-9-8(6)12-10-2-3-11-12/h2-5H,1H3 |
InChI Key |
XOTQXEAWHVVGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2N=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)
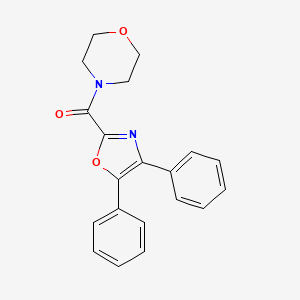
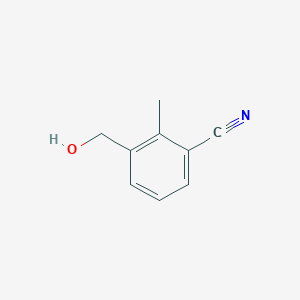

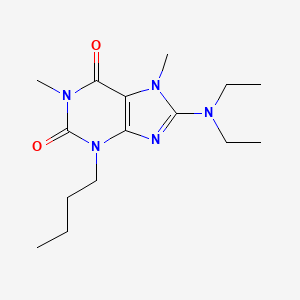
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
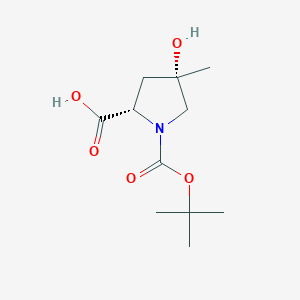
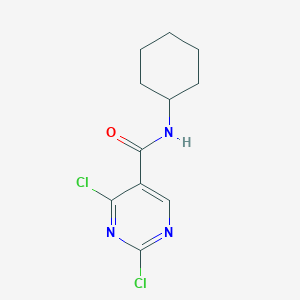
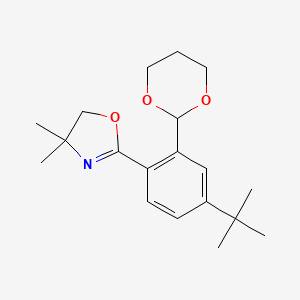
![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)

